N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1207028-72-5
VCID: VC4186847
InChI: InChI=1S/C15H15F3N4O/c1-10-6-7-13(22-21-10)19-8-9-20-14(23)11-4-2-3-5-12(11)15(16,17)18/h2-7H,8-9H2,1H3,(H,19,22)(H,20,23)
SMILES: CC1=NN=C(C=C1)NCCNC(=O)C2=CC=CC=C2C(F)(F)F
Molecular Formula: C15H15F3N4O
Molecular Weight: 324.307

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide

CAS No.: 1207028-72-5

Cat. No.: VC4186847

Molecular Formula: C15H15F3N4O

Molecular Weight: 324.307

* For research use only. Not for human or veterinary use.

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide - 1207028-72-5

Specification

CAS No. 1207028-72-5
Molecular Formula C15H15F3N4O
Molecular Weight 324.307
IUPAC Name N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C15H15F3N4O/c1-10-6-7-13(22-21-10)19-8-9-20-14(23)11-4-2-3-5-12(11)15(16,17)18/h2-7H,8-9H2,1H3,(H,19,22)(H,20,23)
Standard InChI Key NAFMBEOIKZNITA-UHFFFAOYSA-N
SMILES CC1=NN=C(C=C1)NCCNC(=O)C2=CC=CC=C2C(F)(F)F

Introduction

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the benzamide class, incorporating heterocyclic amines. Its structure includes a trifluoromethyl group, a benzamide backbone, and multiple nitrogen-containing heterocycles, making it of interest in various scientific fields due to its potential biological activity and applications in medicinal chemistry.

Structural Features

  • The compound features a benzamide backbone, a trifluoromethyl group, and a pyridazinyl moiety linked through an aminoethyl chain.

  • These structural elements contribute to its potential biological activity and reactivity.

Synthesis and Purification

The synthesis of similar benzamide compounds typically involves multi-step organic reactions. Common steps include:

  • Reaction Conditions: Careful control of temperature, solvent choice (e.g., dichloromethane or dimethylformamide), and reaction time is crucial for optimizing yield and purity.

  • Purification Methods: Flash chromatography is often employed for purification to ensure high purity of the final product.

Mechanism of Action

  • The compound is hypothesized to interact with specific biological targets, such as enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

  • The exact pathways depend on the biological context in which it is applied.

Potential Uses

  • The compound represents a significant area of interest within pharmaceutical research due to its complex structure and potential biological activities.

  • Further investigations are warranted to fully understand its mechanisms and applications in various scientific fields.

Comparison with Similar Compounds

CompoundMolecular FormulaStructural FeaturesPotential Applications
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamideNot specifiedBenzamide backbone, trifluoromethyl group, pyridazinyl moietyPharmaceutical research, potential biological activity
N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamideC18H19F3N6OSimilar to the first but with a pyridinyl substituentMedicinal chemistry, biological activity studies
Methyl 2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetateC9H9F3N2O2Trifluoromethylpyridinyl moiety, aminoacetate groupChemical synthesis, potential biological applications

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